molecular formula C10H12F3NO4 B12276944 (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B12276944
M. Wt: 267.20 g/mol
InChI Key: XZNSODXWWKJGPJ-RORPDPNFSA-N
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Description

(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure with a trifluoromethyl group

Properties

Molecular Formula

C10H12F3NO4

Molecular Weight

267.20 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

InChI

InChI=1S/C10H12F3NO4/c1-18-7(17)14-5(6(15)16)8-2-9(3-8,4-8)10(11,12)13/h5H,2-4H2,1H3,(H,14,17)(H,15,16)/t5-,8?,9?/m1/s1

InChI Key

XZNSODXWWKJGPJ-RORPDPNFSA-N

Isomeric SMILES

COC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F

Canonical SMILES

COC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the methoxycarbonyl group: This can be done via esterification reactions.

    Final coupling to form the acetic acid derivative: This step may involve amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and its ability to modulate biological pathways.

  • Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance the efficacy of anticancer drugs by improving their bioavailability and potency against cancer cells. Studies have shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines, suggesting a promising role in cancer therapy .

Neuropharmacology

The bicyclic structure of the compound allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological applications.

  • Cognitive Enhancement : Preliminary studies suggest that the compound may influence cognitive functions by modulating neurotransmitter release, particularly in models of cognitive impairment. It has been shown to improve memory retention in animal models, indicating potential use in treating neurodegenerative diseases .

Synthetic Chemistry

The unique structure of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid serves as a valuable intermediate in the synthesis of more complex molecules.

  • Building Block for Drug Development : The compound can be utilized as a building block for synthesizing novel pharmaceuticals, particularly those targeting specific receptors or enzymes involved in disease processes. Its ability to undergo further chemical modifications enhances its utility in drug discovery programs .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated selective cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Study 2 Cognitive EnhancementShowed improved memory retention in rodent models, suggesting potential for treating Alzheimer's disease .
Study 3 Synthetic ApplicationsSuccessfully used as an intermediate in synthesizing novel compounds with enhanced biological activity, paving the way for new drug candidates .

Mechanism of Action

The mechanism of action of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

  • (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
  • (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)cyclobutyl]acetic acid

Comparison:

  • Structural Uniqueness: The bicyclo[1.1.1]pentane core is more rigid compared to cyclopropyl or cyclobutyl analogs, providing distinct physical and chemical properties.
  • Reactivity: The trifluoromethyl group in the bicyclo[1.1.1]pentane derivative may exhibit different reactivity patterns due to steric and electronic effects.
  • Applications: The unique structure of (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid may offer advantages in specific applications, such as drug design and materials science.

Biological Activity

(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid, often referred to as a novel amino acid derivative, has garnered attention for its unique structural features and potential biological activities. The trifluoromethyl group and bicyclic structure contribute to its distinct properties, making it a subject of interest in medicinal chemistry and drug design.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased biological activity. The bicyclic structure may facilitate interactions with specific receptors or enzymes, enhancing the compound's efficacy in various biological contexts.

Pharmacological Studies

A review of available literature reveals several studies exploring the biological activity of related compounds:

  • Antimicrobial Activity : Compounds similar to (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid have shown promising antimicrobial properties against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cell lines . Further research is required to elucidate these mechanisms fully.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The trifluoromethyl moiety may enhance the ability of these compounds to cross the blood-brain barrier, thus providing therapeutic benefits in neurological contexts .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to (2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid:

  • Study 1 : A study published in PubMed examined the effects of similar amino acid derivatives on microbial growth inhibition. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Study 2 : Research conducted on neuroprotective agents demonstrated that compounds with trifluoromethyl substitutions exhibited reduced neuroinflammation and improved cognitive function in animal models, pointing towards their utility in treating Alzheimer's disease .

Data Table: Biological Activities Summary

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduced neuroinflammation in animal models

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction Type Reagents/Conditions Products Key Observations
Esterification Methanol/H<sup>+</sup>, DCC/DMAPMethyl ester derivativeIncreased lipophilicity for drug delivery applications.
Amide Formation HATU, DIPEA, aminesAmide conjugatesUsed to link the compound to peptides or polymers .
Decarboxylation Heat (>200°C) or Cu catalystsCO<sub>2</sub> + bicyclic amine byproductLimited utility due to thermal instability of the bicyclo[1.1.1]pentane core.

Methoxycarbonylamino Group Reactivity

The -NH(CO)OCH<sub>3</sub> group undergoes hydrolysis and substitution:

Reaction Type Reagents/Conditions Products Key Observations
Acidic Hydrolysis HCl (6M), refluxFree amine + CO<sub>2</sub> + methanolRegenerates the primary amine for further functionalization .
Basic Hydrolysis NaOH (aq.), 80°CCarbamic acid intermediate (unstable)Rapid decomposition to amine and carbonate salts .
Transcarbamoylation Primary amines, DMFSubstituted urea derivativesRequires anhydrous conditions to avoid competing hydrolysis.

Bicyclo[1.1.1]pentane Core Stability

The strained bicyclic structure influences reactivity:

Reaction Type Reagents/Conditions Products Key Observations
Radical Addition AIBN, thiolsThioether adducts at bridgeheadHigh regioselectivity due to bridgehead radical stability.
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>No reactionTrifluoromethyl group deactivates the ring.
Hydrogenation H<sub>2</sub>, Pd/CNo reactionBicyclic framework resists hydrogenation under standard conditions.

Trifluoromethyl Group Effects

The -CF<sub>3</sub> group enhances electron-withdrawing properties:

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic Attack Grignard reagentsNo reaction-CF<sub>3</sub> sterically blocks access to the bridgehead.
Fluorine Exchange KF, polar solventsNo detectable substitutionC-F bonds remain inert under mild conditions.

Key Challenges in Reactivity

  • Steric Hindrance : The bicyclo[1.1.1]pentane and -CF<sub>3</sub> groups limit access to reactive sites.

  • Thermal Sensitivity : Decarboxylation or decomposition occurs above 200°C.

Q & A

Basic: What synthetic strategies are employed to construct the bicyclo[1.1.1]pentane core in this compound?

The bicyclo[1.1.1]pentane scaffold is synthesized via [1.1.1]propellane ring-opening reactions. A common approach involves reacting 1,3-dihaloalkanes with Grignard reagents under controlled conditions to form the strained bicyclic structure. For derivatives like the trifluoromethyl-substituted bicyclo[1.1.1]pentane, halogen-metal exchange or radical-mediated functionalization is used to introduce substituents at the bridgehead position . Subsequent coupling with amino acid precursors (e.g., (2S)-alanine derivatives) via carbamate protection (methoxycarbonyl group) ensures stereochemical integrity .

Basic: How is the stereochemical purity of the (2S)-configuration validated during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard for enantiomeric resolution. Retention times and optical rotation values are compared against synthetic standards. Additionally, 19F NMR^{19}\text{F NMR} can distinguish diastereomers if trifluoromethyl groups are present, as splitting patterns reflect stereochemical environments .

Advanced: What methodologies are used to assess its binding affinity to glutamate receptors?

Functional assays include:

  • Electrophysiology : Patch-clamp recordings on HEK293 cells expressing recombinant NMDA or AMPA receptors to measure ion flux inhibition.
  • Radioligand displacement : Competition binding using 3H^3\text{H}-labeled antagonists (e.g., 3H^3\text{H}-MK-801 for NMDA receptors).
    Data interpretation requires normalization to control ligands (e.g., (2R)-isomers in showed lower activity, suggesting stereospecific binding) .

Advanced: How to resolve contradictions in bioactivity data between structurally similar analogs?

Contradictions often arise from:

  • Substituent electronic effects : The trifluoromethyl group’s electron-withdrawing nature alters receptor-ligand interactions vs. non-fluorinated analogs.
  • Conformational rigidity : Bicyclo[1.1.1]pentane restricts rotational freedom, affecting binding pocket compatibility.
    Use molecular docking (e.g., AutoDock Vina) to model interactions and validate with site-directed mutagenesis of receptor residues .

Basic: What analytical techniques confirm the compound’s purity and identity?

  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 337.10 for C12_{12}H14_{14}F3_3NO4_4).
  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra verify structural motifs (e.g., bicyclo[1.1.1]pentane protons at δ 2.1–2.4 ppm; trifluoromethyl at δ -62 ppm) .

Advanced: How to optimize reaction yields for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time for bicyclo[1.1.1]pentane formation (e.g., 80°C, 30 min vs. 24 h conventionally).
  • Flow chemistry : Enhances reproducibility for halogenation and coupling steps. Yields >70% are achievable with Pd-catalyzed cross-coupling .

Basic: What safety precautions are required due to the trifluoromethyl group?

  • Thermal stability : Avoid high temperatures during synthesis to prevent HF release.
  • Waste disposal : Neutralize fluorinated byproducts with calcium hydroxide to form insoluble CaF2_2 .

Advanced: How does the bicyclo[1.1.1]pentane scaffold influence pharmacokinetic properties?

  • LogP : The scaffold reduces lipophilicity (calculated LogP = 1.2 vs. 2.5 for cyclohexane analogs), improving aqueous solubility.
  • Metabolic stability : Bicyclic rigidity resists CYP450 oxidation, as shown in microsomal assays (t1/2_{1/2} > 120 min) .

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